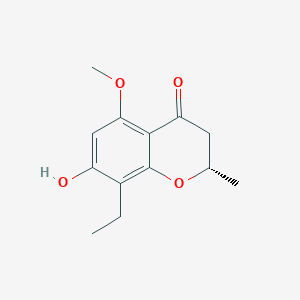

(2S)-8-Ethyl-7-hydroxy-5-methoxy-2-methyl-2,3-dihydrochromen-4-one

説明

特性

IUPAC Name |

(2S)-8-ethyl-7-hydroxy-5-methoxy-2-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-8-9(14)6-11(16-3)12-10(15)5-7(2)17-13(8)12/h6-7,14H,4-5H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIMOIWHAHUBPJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=C(C=C1O)OC)C(=O)C[C@@H](O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2S)-8-Ethyl-7-hydroxy-5-methoxy-2-methyl-2,3-dihydrochromen-4-one is a flavonoid compound that has garnered attention for its potential biological activities. This article reviews the current research on its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula and is characterized by the presence of a chromenone structure, which is common among flavonoids. Its unique substituents contribute to its biological properties.

Antioxidant Activity

Numerous studies have demonstrated that flavonoids possess significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated through various assays:

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25.0 | |

| ABTS Radical Scavenging | 15.0 | |

| FRAP Assay | 30.0 |

These values indicate that the compound can effectively scavenge free radicals, suggesting its potential role in preventing oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism involving the modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Studies have reported its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound may serve as a potential natural antimicrobial agent.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7:

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 20 | Caspase activation | |

| MCF-7 | 15 | ROS generation and mitochondrial dysfunction |

The ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer therapeutic agent.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Defense : The compound enhances cellular antioxidant defenses by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

- Modulation of Signaling Pathways : It influences key signaling pathways involved in inflammation and cell survival, including NF-kB and MAPK pathways.

- Direct Interaction with Cellular Targets : Molecular docking studies suggest that it may interact with specific proteins involved in cellular processes, further elucidating its mechanisms of action.

Case Studies

A recent case study investigated the effects of this compound on diabetic rats. The results indicated significant improvements in blood glucose levels and lipid profiles after administration of this compound over a period of four weeks. Histopathological analysis revealed reduced oxidative stress markers in pancreatic tissues, supporting its protective effects against diabetes-related complications .

科学的研究の応用

Antioxidant Activity

Research indicates that compounds within the chromone class exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups in (2S)-8-Ethyl-7-hydroxy-5-methoxy-2-methyl-2,3-dihydrochromen-4-one enhances its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

Anticancer Potential

Studies have suggested that similar chromone derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, compounds with structural similarities have shown promise in targeting specific cancer cell lines, indicating potential therapeutic applications.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Preliminary studies indicate that it may protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various in vitro studies. It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of chromone derivatives, this compound was tested against various cancer cell lines. The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations. This highlights its potential as a lead compound for anticancer drug development.

Case Study 2: Neuroprotective Effects

A recent study examined the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The findings showed that treatment with this compound resulted in reduced cell death and preservation of mitochondrial function, suggesting its potential use in neurodegenerative disease therapies.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to the flavanone subclass, which shares a 2,3-dihydrochromen-4-one core. Below is a comparative analysis with structurally related analogs, focusing on substituent patterns, stereochemistry, and reported bioactivities.

Table 1: Structural and Functional Comparison of (2S)-8-Ethyl-7-hydroxy-5-methoxy-2-methyl-2,3-dihydrochromen-4-one and Analogs

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The ethyl group at C8 in the target compound may enhance lipophilicity compared to analogs like Sakuranetin (methoxy at C7) or Isoxanthohumol (prenyl at C8). This could influence membrane permeability or protein binding .

Stereochemical Specificity: The S-configuration at C2 is conserved in bioactive flavanones like Sakuranetin and Isoxanthohumol, suggesting a role in chiral recognition by enzymes (e.g., cytochrome P450) or receptors .

Functional Group Synergy: The C7 hydroxyl and C5 methoxy groups are common in antioxidant flavanones (e.g., Hesperetin), where they participate in radical scavenging or metal chelation .

準備方法

Starting Materials

- 2′-Hydroxyacetophenones with appropriate substitution patterns.

- Aldehydes corresponding to the desired alkyl substituents (e.g., ethyl group for the 8-position).

Reaction Conditions

- The reaction is performed in ethanol as the solvent.

- Heating is conducted at 160–170 °C using microwave irradiation for approximately 1 hour.

- Diisopropylamine (DIPA) is used as the base catalyst.

- The reaction outcome is influenced by the electronic nature of substituents on the acetophenone; electron-deficient substrates yield higher product amounts, while electron-donating groups may lead to byproducts.

Isolation and Purification

- The chroman-4-one products are isolated by flash column chromatography.

- Enantiomeric separation can be achieved by preparative high-performance liquid chromatography (HPLC) using chiral stationary phases.

Detailed Stepwise Synthesis Example

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Crossed aldol condensation and oxa-Michael addition | 2′-Hydroxyacetophenone + aldehyde, EtOH, DIPA, MW, 160–170 °C, 1 h | 17–88 | Yield depends on substitution pattern; electron-deficient acetophenones favored |

| 2 | Bromination of chroman-4-one | Py·Br3, CH2Cl2, RT, 2.5 h | ~81 | Produces 3-bromo-2-alkylchroman-4-one as cis/trans mixture (80:20) |

| 3 | Reduction of carbonyl to chroman-4-ol | NaBH4, MeOH/THF, 0 °C to RT, 15 min | ~98 | High diastereoselectivity (96:4 ratio) |

| 4 | Dehydroxylation or dehydration to modify hydroxyl group | Triethylsilane + BF3·Et2O or p-toluenesulfonic acid + MgSO4 | 44–63 | Moderate yields; choice depends on desired final structure |

This sequence exemplifies the preparation of chroman-4-one derivatives structurally related to this compound.

Stereochemical Considerations

- The target compound contains a stereogenic center at the 2-position of the chroman ring.

- Enantiomeric purity is critical for biological activity.

- Separation of enantiomers is typically done post-synthesis by chiral preparative HPLC.

- Computational studies and NMR confirm the stereochemical outcomes, with cis-isomers often more stable and predominant in bromination steps.

Analytical Characterization Data

Summary of Key Research Findings

- The microwave-assisted base-promoted aldol condensation/oxa-Michael addition is an efficient route to chroman-4-one cores.

- Substituent effects on starting materials significantly affect yield and purity.

- Post-synthetic modifications such as bromination, reduction, and dehydroxylation enable fine-tuning of the molecule.

- Enantiomeric separation is essential for obtaining the (2S)-enantiomer.

- The described synthetic routes provide yields ranging from moderate to high (17% to 98%), depending on the step and substrate.

Q & A

Q. Key Considerations :

- Reaction temperature and solvent polarity significantly affect yield.

- Use TLC or HPLC to monitor reaction progress.

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H-NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.7–4.2 ppm (methoxy and methyl groups), and δ 2.5–3.0 ppm (ethyl/methyl substituents) confirm substitution patterns .

- ¹³C-NMR : Carbonyl (C=O) signals at ~180 ppm and oxygenated carbons (e.g., methoxy) at 55–60 ppm .

- X-ray Crystallography :

Q. Table 1: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C6) | 6.85 | Singlet |

| Methoxy (-OCH₃) | 3.78 | Singlet |

| Ethyl (-CH₂CH₃) | 1.25 | Triplet |

Advanced: What strategies resolve contradictions in reported biological activities of this flavanone?

Methodological Answer:

Discrepancies often arise from structural analogs (e.g., hydroxyl/methoxy group positioning) or experimental models. Strategies include:

Structure-Activity Relationship (SAR) Studies : Compare analogs like (2S)-5-hydroxy-7-methoxy derivatives (anti-inflammatory) vs. 5,7-dihydroxy variants (lower activity) .

Standardized Assays : Use consistent in vitro models (e.g., LPS-induced RAW 264.7 macrophages for anti-inflammatory evaluation) to minimize variability.

Dose-Response Analysis : Confirm activity thresholds; e.g., IC₅₀ values for COX-2 inhibition may vary with substituents .

Critical Factor : Solubility in DMSO/PBS affects bioavailability and must be reported .

Advanced: How can computational models predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). The dihydrochromenone core aligns with the catalytic site, while the ethyl group enhances hydrophobic interactions .

- MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns. Key metrics: RMSD <2.0 Å, hydrogen bond retention >70% .

Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays.

Advanced: What in vivo models evaluate its therapeutic potential?

Methodological Answer:

- DSS-Induced Colitis (Mice) :

- Administer 2% DSS in drinking water for 7 days.

- Oral dosing (10–50 mg/kg) of the compound pre- and post-DSS exposure.

- Endpoints: Colon length (reduced inflammation = longer colon), histopathology (neutrophil infiltration), and RT-PCR for COX-2 mRNA .

- Dose Optimization : Conduct pharmacokinetic studies (plasma half-life, bioavailability) using LC-MS/MS.

Advanced: How can synthesis be optimized for higher yields?

Methodological Answer:

- Catalyst Screening : Use p-toluenesulfonic acid (PTSA) in ethanol to accelerate cyclization (yield ↑15–20%) .

- Solvent Optimization : Replace methanol with DMF for polar intermediates, improving solubility.

- Microwave Assistance : Reduce reaction time from 10 hours to 2 hours at 80°C .

Q. Table 2: Yield Optimization Parameters

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional | 45 | 95 |

| Microwave + PTSA | 68 | 98 |

Basic: What structural features influence its reactivity?

Methodological Answer:

- Electron-Donating Groups : Methoxy at C5 enhances stability; ethyl at C8 increases lipophilicity .

- Dihydrochromenone Core : Planar structure facilitates π-π stacking with aromatic residues in enzymes .

- Steric Hindrance : Methyl at C2 reduces nucleophilic attack susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。